Tin(II) 2,3-naphthalocyanine

Catalog No.
S1481465
CAS No.
110479-58-8
M.F
C48H24N8Sn
M. Wt
831.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tin(II) 2,3-naphthalocyanine

CAS Number

110479-58-8

Product Name

Tin(II) 2,3-naphthalocyanine

IUPAC Name

13,26,39,52,53,55,56,57-octaza-54λ2-stannatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaene

Molecular Formula

C48H24N8Sn

Molecular Weight

831.5 g/mol

InChI

InChI=1S/C48H24N8.Sn/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;/h1-24H;/q-2;+2

InChI Key

SCYVSSHNBKWAKE-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C8N5[Sn]N9C(=NC3=N4)C1=CC2=CC=CC=C2C=C1C9=NC1=NC(=N8)C2=CC3=CC=CC=C3C=C21

Synonyms

TIN II 2,3-NAPHTHALOCYANINE

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C8N5[Sn]N9C(=NC3=N4)C1=CC2=CC=CC=C2C=C1C9=NC1=NC(=N8)C2=CC3=CC=CC=C3C=C21

Description

The exact mass of the compound 13,26,39,52,53,55,56,57-Octaza-54lambda2-stannatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tin(II) 2,3-naphthalocyanine is an organic compound belonging to the naphthalocyanine family, characterized by its unique structure that consists of a tin ion coordinated to two 2,3-naphthalocyanine ligands. This compound exhibits notable properties such as strong absorbance in the near-infrared region, making it valuable for various applications in organic electronics and photonics. Its structural configuration allows for effective π-π stacking, contributing to its stability and electronic properties, which are crucial for its functionality in devices like solar cells and sensors .

  • No data available: Due to the lack of information on this specific molecule, its mechanism of action cannot be discussed.
  • Potential hazards: Large organic molecules containing nitrogen atoms can potentially possess hazardous properties like flammability and toxicity. However, without specific data on this molecule, it is impossible to assess the safety hazards.
, particularly those involving coordination chemistry. A common reaction involves the synthesis of tin(II) 2,3-naphthalocyanine from tin(IV) phthalocyanine dichloride through a reduction process. Additionally, it can react with fullerenes to form composite materials that enhance its electronic properties. The compound can also undergo photo

Research indicates that tin(II) 2,3-naphthalocyanine exhibits biological activity, particularly in photodynamic therapy. Its ability to generate reactive oxygen species upon light activation makes it a candidate for treating various types of cancer. Studies have shown that when exposed to specific wavelengths of light, this compound can induce cell death in cancerous cells while minimizing damage to surrounding healthy tissues. This selectivity is attributed to its preferential accumulation in tumor cells .

The synthesis of tin(II) 2,3-naphthalocyanine typically involves the following methods:

  • Reaction with Dichlorodimethyl Tin: This method involves reacting dichlorodimethyl metal tin with sodium naphthalocyanine in dichloromethane under an inert nitrogen atmosphere.
  • Thermal Deposition: Thin films of tin(II) 2,3-naphthalocyanine can be produced through thermal deposition techniques on various substrates like glass and indium tin oxide.
  • Chemical Vapor Deposition: This method allows for the controlled deposition of the compound onto surfaces, optimizing its electronic properties for specific applications .

Unique FeaturesTin(IV) PhthalocyaninePhthalocyaninePhotovoltaics, sensorsHigher oxidation state; different optical propertiesZinc(II) 2,3-NaphthalocyanineNaphthalocyaninePhotodynamic therapyBiocompatibility; different metal center influences reactivityCobalt(II) PhthalocyaninePhthalocyanineCatalysis, sensorsCatalytic properties; distinct electronic characteristicsCopper(II) 2,3-NaphthalocyanineNaphthalocyaninePhotonic devicesEnhanced stability; different coordination environment

Tin(II) 2,3-naphthalocyanine stands out due to its specific electronic properties and effectiveness as a photosensitizer in therapeutic applications while maintaining stability across various environments .

Interaction studies involving tin(II) 2,3-naphthalocyanine have focused on its behavior when co-deposited with fullerenes or other organic materials. These studies reveal enhanced charge transfer properties and improved stability when combined with fullerene derivatives. Such interactions are crucial for developing high-performance organic photovoltaic devices where efficient charge separation is required .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-09-13

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